molecular formula C17H17BrO2 B5999462 (5-Methyl-2-propan-2-ylphenyl) 2-bromobenzoate

(5-Methyl-2-propan-2-ylphenyl) 2-bromobenzoate

Cat. No.: B5999462
M. Wt: 333.2 g/mol
InChI Key: PVNQDFTVICWAAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Methyl-2-propan-2-ylphenyl) 2-bromobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromine atom attached to the benzoate group and a methyl group attached to the phenyl ring

Properties

IUPAC Name

(5-methyl-2-propan-2-ylphenyl) 2-bromobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrO2/c1-11(2)13-9-8-12(3)10-16(13)20-17(19)14-6-4-5-7-15(14)18/h4-11H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVNQDFTVICWAAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-2-propan-2-ylphenyl) 2-bromobenzoate typically involves the esterification of 2-bromobenzoic acid with (5-Methyl-2-propan-2-ylphenyl) alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction conditions include refluxing the reactants in an appropriate solvent like toluene or dichloromethane.

Industrial Production Methods

On an industrial scale, the production of (5-Methyl-2-propan-2-ylphenyl) 2-bromobenzoate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-2-propan-2-ylphenyl) 2-bromobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products

    Substitution: Formation of (5-Methyl-2-propan-2-ylphenyl) 2-aminobenzoate or (5-Methyl-2-propan-2-ylphenyl) 2-thiocyanatobenzoate.

    Reduction: Formation of (5-Methyl-2-propan-2-ylphenyl) 2-bromobenzyl alcohol.

    Oxidation: Formation of (5-Methyl-2-propan-2-ylphenyl) 2-carboxybenzoate.

Scientific Research Applications

(5-Methyl-2-propan-2-ylphenyl) 2-bromobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Methyl-2-propan-2-ylphenyl) 2-bromobenzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction processes or disruption of cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-bromobenzoate
  • Methyl 2-amino-5-bromobenzoate
  • Methyl 2-(bromomethyl)benzoate

Uniqueness

(5-Methyl-2-propan-2-ylphenyl) 2-bromobenzoate is unique due to the presence of both a bulky isopropyl group and a bromine atom, which can influence its reactivity and interactions with other molecules. This structural uniqueness can result in distinct chemical and biological properties compared to its analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.